D1R Antagonist 1 Demonstrates Complete Functional Absence of D2R and D3R Affinity Versus D1R-Selective Comparators
D1R antagonist 1 (compound 12a) was evaluated alongside a series of C-3 alkoxylated and C-3/C-9 dialkoxylated (-)-stepholidine analogues for affinity at D1R, D2R, and D3R [1]. The compound exhibited nanomolar affinity for D1R while demonstrating no detectable affinity for either D2R or D3R [2]. This contrasts with the prototypical THPB natural product (-)-stepholidine, which functions as a pan-dopamine receptor antagonist with affinity across D1R, D2R, and D3R subtypes, and with compound 13a (D1R antagonist 2), which also lacks D2R affinity but has been characterized with specific IC50 values for D1R-mediated cAMP (35.6 nM) and β-arrestin recruitment (70 nM) . The complete D2R/D3R inactivity of D1R antagonist 1 distinguishes it from the broader receptor interaction profile of its parent scaffold.
| Evidence Dimension | D2R and D3R receptor binding affinity |
|---|---|
| Target Compound Data | No affinity for D2R or D3R |
| Comparator Or Baseline | (-)-Stepholidine: pan-dopamine receptor antagonist with affinity for D1R, D2R, and D3R; D1R antagonist 2 (compound 13a): no D2R affinity |
| Quantified Difference | Not quantifiable (absence of detectable binding) |
| Conditions | Radioligand displacement assays using human dopamine receptors expressed in heterologous cell systems; specific assay parameters not fully disclosed in available sources |
Why This Matters
Complete absence of D2R/D3R affinity eliminates confounding effects mediated by these receptors, enabling cleaner interpretation of D1R-specific pharmacology in mixed neuronal populations or behavioral studies.
- [1] Namballa HK, Dorogan M, Gudipally AR, Okafor S, Gadhiya S, Harding WW. Discovery of Selective Dopamine Receptor Ligands Derived from (-)-Stepholidine via C-3 Alkoxylation and C-3/C-9 Dialkoxylation. J Med Chem. 2023 Jul 27;66(14):10060-10079. View Source
- [2] PeptideDB. D1R antagonist 1 (compound 12a) Technical Datasheet. View Source
